N-Methylisoamylamine
Overview
Description
N-Methylisoamylamine is a molecule that has been found to bind to opioid receptors in the brain, leading to pain relief. It also binds to monoamine oxidase (MAO) and prevents it from breaking down neurotransmitters such as dopamine and serotonin .
Molecular Structure Analysis
This compound has a molecular formula of C6H15N and a molecular weight of 101.19 g/mol . The SMILES string for this compound is CNCCC©C .Physical and Chemical Properties Analysis
This compound has a boiling point of 111 °C and a density of 0.783 g/cm3 . It is a highly flammable liquid .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of N-Methyl- and N-Alkylamines : N-Methyl- and N-alkylamines, including N-Methylisoamylamine, are significant in both academic research and industrial production. These compounds are found in many life-science molecules and regulate their activities. An expedient method for their synthesis involves nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, starting from nitroarenes or amines and aqueous formaldehyde or aldehydes in the presence of formic acid. This protocol allows the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).
Biogenic Amine Formation and Analysis
- Formation by Fungi : Methylisoamylnitrosamine, a carcinogenic N-nitroso compound, can be synthesized experimentally using a fungus (Fusarium moniliforme) in a glucose ammonium nitrate medium containing isoamylamine, a primary amine. This demonstrates the potential for fungi to synthesize complex compounds like methylisoamylnitrosamine from simpler amines such as isoamylamine (Ji et al., 1985).
- Biogenic Amines in Wine : An improved method for quantifying biogenic amines, including isoamylamine, in wine has been developed. This sensitive approach involves derivatization with dansyl chloride and separation by HPLC coupled with a PDA detector. It's applied to detect and quantify biogenic amines in various wines, underlining the importance of analyzing such compounds in food and beverage products (Manetta et al., 2016).
Enzymatic Reactions and Biochemistry
- Enzymatic Assays for Beta-Hydroxylated Amines : An enzymatic assay using bovine adrenal phenylethanolamine N-methyltransferase can convert beta-hydroxylated amines to their N-methyl derivatives, like this compound. This method, which uses C 14 -S-adenosylmethionine as the methyl donor, is specific for beta-hydroxylated amines and has applications in measuring compounds such as octopamine and phenylethanolamine in biological samples (Molinoff et al., 1969).
Mechanism of Action
Target of Action
N-Methylisoamylamine, also known as N,3-dimethylbutan-1-amine, is a compound that has been found to bind to opioid receptors in the brain . These receptors play a crucial role in pain perception and relief. This compound also binds to monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin .
Mode of Action
The interaction of this compound with its targets leads to significant changes in the body. By binding to opioid receptors, this compound can potentially alleviate pain . Its interaction with MAO prevents the breakdown of certain neurotransmitters, thereby increasing their levels in the brain .
Biochemical Pathways
It is known that the compound influences the pathways related to pain perception and neurotransmitter metabolism . The downstream effects of these changes include potential pain relief and alterations in mood and cognition.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with opioid receptors and MAO. By binding to these targets, this compound can potentially modulate pain perception and influence neurotransmitter levels . These changes can result in physiological effects such as pain relief and alterations in mood and cognition.
Safety and Hazards
Properties
IUPAC Name |
N,3-dimethylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-6(2)4-5-7-3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOCODZVGPDGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334534 | |
Record name | N-Methylisoamylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4104-44-3 | |
Record name | N,3-Dimethyl-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4104-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylisoamylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4104-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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